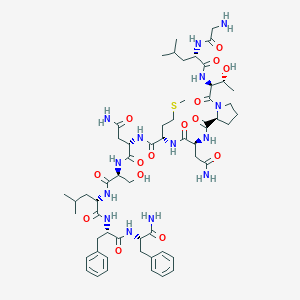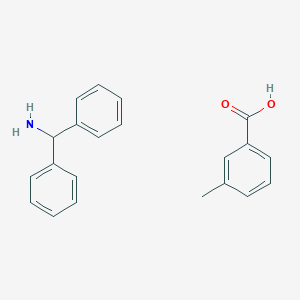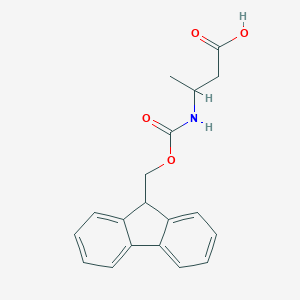![molecular formula C9H13NO B062931 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one CAS No. 161546-33-4](/img/structure/B62931.png)
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Laboratories, but it was never marketed as a pharmaceutical drug. Instead, it has been sold as a designer drug on the black market and has been associated with numerous overdose deaths.
Wirkmechanismus
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one acts as a full agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one are similar to those of other opioids. It produces a range of effects, including pain relief, sedation, euphoria, and respiratory depression. However, 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been found to be more potent than morphine and other traditional opioids, which increases the risk of overdose and death.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new analgesic drugs. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for studying opioid receptor signaling pathways. However, its high potency and potential for abuse and overdose also make it a dangerous substance to work with in the lab.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one and related compounds. One area of interest is the development of new analgesic drugs that target the mu-opioid receptor with greater selectivity and fewer side effects than traditional opioids. Another area of interest is the study of the delta-opioid receptor and its potential role in pain modulation. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one, as well as its potential for abuse and overdose.
Synthesemethoden
The synthesis of 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one involves the condensation of 3,4-dichloroaniline with 2,6-dimethylmorpholine to form the intermediate 3,4-dichloro-N-(2,6-dimethylmorpholino)aniline. This intermediate is then reacted with cyclohexanone in the presence of sodium hydroxide and a phase transfer catalyst to form 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has been used in scientific research to study the mechanisms of opioid receptor activation and to develop new analgesic drugs. It has been found to be a potent agonist of the mu-opioid receptor, which is the primary target of most opioid drugs. Studies have also shown that 1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one has a high affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Eigenschaften
CAS-Nummer |
161546-33-4 |
|---|---|
Produktname |
1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
4-methyl-4-azatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C9H13NO/c1-10-8-4-5-2-6(8)7(3-5)9(10)11/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
FACGKGXYPOEHLK-UHFFFAOYSA-N |
SMILES |
CN1C2CC3CC2C(C3)C1=O |
Kanonische SMILES |
CN1C2CC3CC2C(C3)C1=O |
Synonyme |
3,5-Methanocyclopenta[b]pyrrol-2(1H)-one,hexahydro-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)


![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)

![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)
![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)
![4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B62880.png)

